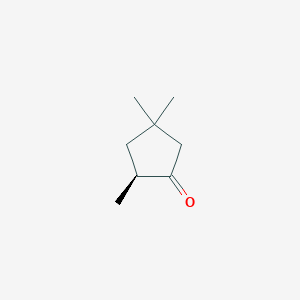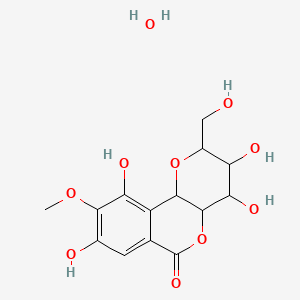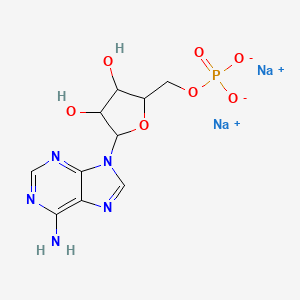
Disodium adenosine 5'-phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium adenosine 5’-phosphate is a nucleotide derivative that plays a crucial role in various biological processes. It is an adenine nucleotide involved in energy storage and nucleic acid metabolism via its conversion into adenosine triphosphate by adenosine triphosphate synthases . This compound is also known for its role in platelet activation through its interaction with purinergic receptors .
Preparation Methods
There are two primary methods for preparing disodium adenosine 5’-phosphate: enzymatic synthesis and chemical synthesis .
-
Enzymatic Synthesis
Step 1: Prepare a reaction mixture containing nicotinamide adenine dinucleotide or a suitable precursor, the appropriate enzyme (e.g., nicotinamide adenine dinucleotidease or phosphodiesterases), and a buffer solution to maintain the desired pH and ionic conditions.
Step 2: Incubate the reaction mixture at the optimal temperature for the enzyme, typically ranging from room temperature to 37°C, for a specified duration.
Step 3: Monitor the progress of the reaction using analytical methods like thin-layer chromatography or high-performance liquid chromatography.
Step 4: Once the desired conversion is achieved, stop the reaction by heat inactivation or by adding a denaturing agent.
Step 5: Purify the product using techniques like ion-exchange chromatography or preparative high-performance liquid chromatography.
Step 6: Convert the purified disodium adenosine 5’-phosphate to the disodium salt form by adjusting the pH and adding sodium hydroxide or sodium bicarbonate.
-
Chemical Synthesis
Step 1: Set up a reaction mixture containing the appropriate precursors, such as adenosine monophosphate, in the desired solvent system.
Step 2: Add coupling reagents and catalysts, if necessary, to facilitate the formation of the desired bonds.
Step 3: Adjust the pH and temperature according to the reaction requirements and allow the reaction to proceed for the specified duration.
Step 4: Monitor the progress of the reaction using analytical techniques like thin-layer chromatography or high-performance liquid chromatography.
Step 5: Quench the reaction and isolate the disodium adenosine 5’-phosphate product using appropriate purification techniques, such as column chromatography or crystallization.
Chemical Reactions Analysis
Disodium adenosine 5’-phosphate undergoes various chemical reactions, including hydrolysis, oxidation, and phosphorylation .
-
Hydrolysis
Conditions: Acidic, neutral, and alkaline conditions.
Reagents: Water, acids, and bases.
Products: Adenosine monophosphate and inorganic phosphate.
-
Oxidation
Conditions: Presence of oxidizing agents.
Reagents: Hydrogen peroxide, potassium permanganate.
Products: Oxidized adenosine derivatives.
-
Phosphorylation
Conditions: Catalyzed by enzymes such as kinases.
Reagents: Adenosine triphosphate.
Products: Adenosine triphosphate.
Scientific Research Applications
Disodium adenosine 5’-phosphate has a wide range of scientific research applications :
Chemistry: Used as a substrate in enzymatic reactions and as a standard in high-performance liquid chromatography.
Biology: Involved in energy storage and nucleic acid metabolism. It is also used in studies of platelet activation and purinergic signaling.
Medicine: Investigated for its role in platelet activation and potential therapeutic applications in cardiovascular diseases.
Industry: Used in the production of nucleotides and nucleotide derivatives for various applications.
Mechanism of Action
Disodium adenosine 5’-phosphate exerts its effects through its conversion into adenosine triphosphate by adenosine triphosphate synthases . It affects platelet activation through its interaction with purinergic receptors P2Y1 and P2Y12 . Upon its conversion to adenosine by ecto-adenosine diphosphatases, platelet activation is inhibited via adenosine receptors .
Comparison with Similar Compounds
Disodium adenosine 5’-phosphate can be compared with other similar compounds such as adenosine monophosphate and adenosine triphosphate :
-
Adenosine Monophosphate
Structure: Contains one phosphate group.
Function: Involved in RNA synthesis and energy metabolism.
Uniqueness: Acts as a monomer in RNA and is a precursor for adenosine diphosphate and adenosine triphosphate.
-
Adenosine Triphosphate
Structure: Contains three phosphate groups.
Function: Primary energy carrier in cells.
Disodium adenosine 5’-phosphate is unique in its role as an intermediate in the conversion of adenosine monophosphate to adenosine triphosphate and its involvement in platelet activation.
Properties
IUPAC Name |
disodium;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O7P.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXLVXZRPRRCRP-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N.[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N5Na2O7P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
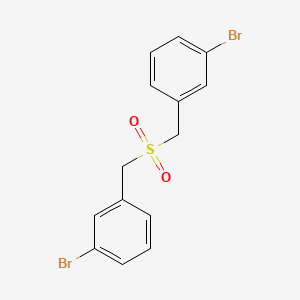
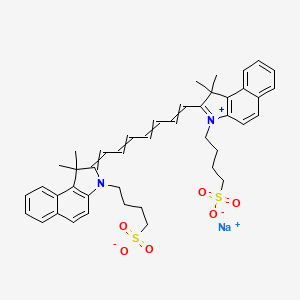
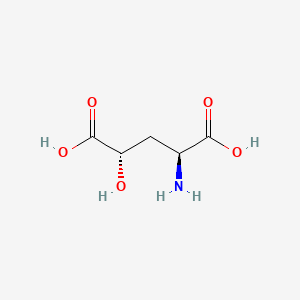
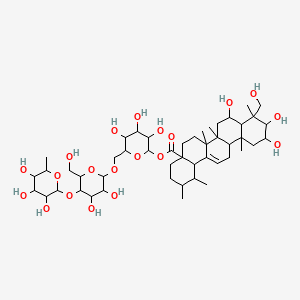
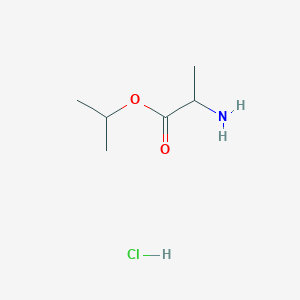
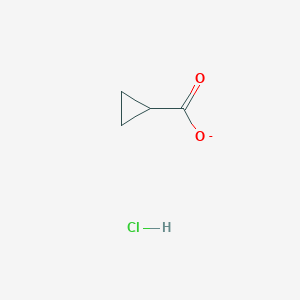
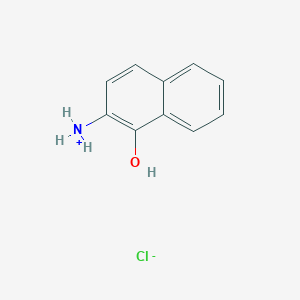
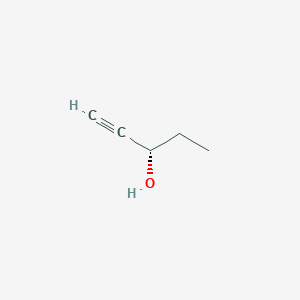

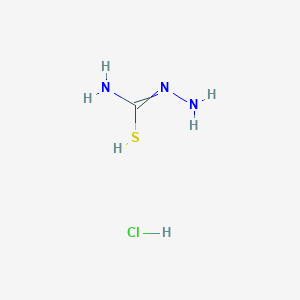
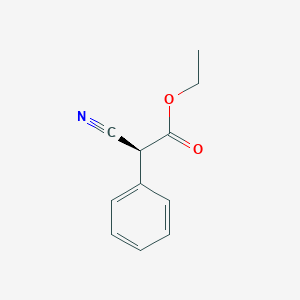
![3-{[(Benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid](/img/structure/B7889002.png)
